molecular formula C23H20N2O4 B11167735 N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11167735
M. Wt: 388.4 g/mol
InChI Key: IRCLOTFQWLHJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxole derivative with an appropriate amine, such as 4-methylbenzylamine, under conditions that promote amide bond formation.

    Coupling with Phenyl Derivatives: The final step involves coupling the benzodioxole-carboxamide intermediate with a phenyl derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, making it useful in medicinal chemistry.

Medicine

In medicinal research, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry

In the material science industry, the compound’s structural properties can be leveraged to create novel materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The benzodioxole ring and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-1,3-benzodioxole-5-carboxamide: Shares the benzodioxole and carboxamide groups but lacks the 4-methylbenzyl substituent.

    N,N-diethyl-4-hydroxy-1,3-benzodioxole-5-carboxamide: Contains a similar core structure with different substituents.

Uniqueness

N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its physicochemical properties, making it distinct from similar compounds.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H20N2O4/c1-15-6-8-16(9-7-15)13-24-23(27)18-4-2-3-5-19(18)25-22(26)17-10-11-20-21(12-17)29-14-28-20/h2-12H,13-14H2,1H3,(H,24,27)(H,25,26)

InChI Key

IRCLOTFQWLHJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.